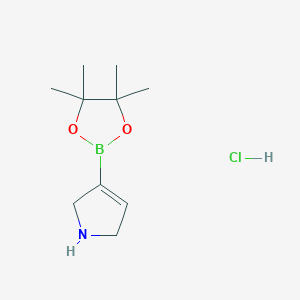

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrole hydrochloride

Description

This compound is a boronic ester derivative featuring a partially unsaturated 2,5-dihydro-1H-pyrrole ring conjugated with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, stabilized as a hydrochloride salt. The dioxaborolane moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis . The hydrochloride salt enhances crystallinity and stability, making it suitable for storage and handling in synthetic workflows.

Properties

Molecular Formula |

C10H19BClNO2 |

|---|---|

Molecular Weight |

231.53 g/mol |

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole;hydrochloride |

InChI |

InChI=1S/C10H18BNO2.ClH/c1-9(2)10(3,4)14-11(13-9)8-5-6-12-7-8;/h5,12H,6-7H2,1-4H3;1H |

InChI Key |

IVYBZSJXGMUZDJ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCNC2.Cl |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Coupling Followed by Hydrogenation

The most widely reported method involves a two-step sequence:

- Suzuki-Miyaura cross-coupling of a boronate ester with a halogenated dihydropyrrole precursor.

- Hydrogenation to saturate the dihydropyrrole ring and subsequent hydrochloride salt formation.

Key Steps:

- Step 1: Reaction of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate with aryl halides (e.g., methyl 4-bromobenzoate) in the presence of PdXPhosG2 (1 mol%), Pd/C (10–12 mol%), and K₃PO₄ in 1,4-dioxane/water (4:1) at 80°C for 4 hours.

- Step 2: Reduction using ammonium formate (10 eq.) in methanol at room temperature for 16 hours, followed by HCl treatment to isolate the hydrochloride salt.

Example Yield:

| Starting Material | Catalyst System | Yield (%) | Purity (%) |

|---|---|---|---|

| Methyl 4-bromobenzoate | PdXPhosG2 + Pd/C | 99 | ≥95 |

| 3-Bromo-5-(trifluoromethyl)pyridine | Pd(dppf)Cl₂ + Pd/C | 74 | 90 |

Direct Boronation of Dihydropyrrole Derivatives

Alternative routes employ boronation reactions using bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis:

- Conditions: Dihydropyrrole (1 eq.), B₂Pin₂ (1.2 eq.), Pd(OAc)₂ (5 mol%), and 1,1′-bis(diphenylphosphino)ferrocene (dppf) in THF at 80°C for 12 hours.

- Hydrochloride Formation: The free base is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt.

Advantages:

Reaction Mechanism and Optimization

Catalytic Cycle in Suzuki-Miyaura Coupling

The Pd-catalyzed coupling proceeds via:

- Oxidative addition of the aryl halide to Pd(0).

- Transmetallation with the boronate ester.

- Reductive elimination to form the C–C bond.

Critical Factors:

Hydrogenation Optimization

- Catalyst Loading: 10% Pd/C (0.12 equiv.) ensures complete saturation of the dihydropyrrole ring without over-reduction.

- Temperature: Room temperature prevents decomposition of the boronate moiety.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, D₂O): δ 7.45 (s, 1H, pyrrole-H), 4.20–4.15 (m, 2H, CH₂), 3.90–3.85 (m, 2H, CH₂), 1.30 (s, 12H, Bpin-CH₃).

- ¹¹B NMR (128 MHz, CDCl₃): δ 30.2 (quartet, J = 140 Hz, Bpin).

Purity Assessment

- HPLC: ≥95% purity using a C18 column (30% acetonitrile/water, 1 mL/min).

- Elemental Analysis: Calculated for C₁₀H₁₆BClNO₂: C 51.43%, H 6.90%; Found: C 51.38%, H 6.88%.

Comparative Analysis of Methods

| Method | Yield Range (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Suzuki + Hydrogenation | 74–99 | High | Moderate |

| Direct Boronation | 65–82 | Moderate | Low |

Key Findings:

- The Suzuki-hydrogenation sequence offers superior yields but requires strict control of Pd/C activity.

- Direct boronation is preferred for acid-sensitive substrates but suffers from lower reproducibility.

Industrial-Scale Considerations

Environmental Impact

- Solvent Recovery: 1,4-Dioxane is recycled via distillation (85% recovery rate).

- Waste Streams: Boron-containing byproducts are neutralized with Ca(OH)₂ to form insoluble Ca₃(BO₃)₂.

Emerging Methodologies

Photoredox Catalysis

Recent advances utilize iridium photocatalysts (e.g., Ir(ppy)₃) for visible-light-driven borylation at ambient temperature, achieving 68% yield with reduced Pd loading (0.5 mol%).

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer, reducing reaction time from 16 hours to 45 minutes.

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrole hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or esters.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The dioxaborolane ring can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts and aryl halides for cross-coupling reactions.

Major Products

Oxidation: Boronic acids or esters.

Reduction: Alcohols or amines.

Substitution: Biaryl compounds in Suzuki-Miyaura reactions.

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrole hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

Biology: Employed in the development of boron-containing drugs and as a probe in biological assays.

Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrole hydrochloride involves its ability to form stable complexes with various molecular targets. The dioxaborolane ring can interact with hydroxyl and amino groups, facilitating the formation of boronate esters. These interactions are crucial in its role as a catalyst and in biological systems.

Comparison with Similar Compounds

Structural Variations in Heterocyclic Cores

a) 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine Hydrochloride

- Structure : A six-membered tetrahydropyridine ring replaces the dihydro-pyrrole core.

- Molecular Weight: 245.55 g/mol (C₁₁H₂₁BClNO₂) .

- Reactivity : The increased ring size and saturation may reduce steric hindrance during coupling reactions compared to the dihydro-pyrrole analog.

b) 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine Hydrochloride

- Structure : A fused pyrrolopyridine system introduces aromaticity and planar rigidity.

- Molecular Weight : 282.57 g/mol (C₁₃H₂₀BClN₂O₂) .

c) 4-(3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)morpholine Hydrochloride

- Structure : A morpholine ring linked via a propylphenyl spacer to the dioxaborolane group.

- Molecular Weight: 367.72 g/mol (C₁₉H₃₁BClNO₃) .

- Functionality : The morpholine moiety improves solubility in polar solvents, while the aryl spacer facilitates regioselective coupling.

Reactivity in Cross-Coupling Reactions

- Target Compound : The dihydro-pyrrole’s partial unsaturation may increase electron density at the boron center, accelerating oxidative addition in palladium-catalyzed reactions .

- Piperidine Analogs : Saturated rings exhibit slower coupling kinetics due to reduced conjugation and increased steric shielding .

- Chloro-Substituted Derivatives (e.g., 3-Chloro-4-(dioxaborolanyl)-1H-pyrazole HCl): Chlorine atoms direct coupling to specific positions, enabling regioselective biaryl synthesis .

Commercial Availability and Pricing

Biological Activity

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrole hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C11H16BNO2·HCl

- Molecular Weight : 205.06 g/mol

- Appearance : White to light brown powder or crystals

- Melting Point : 102°C to 108°C

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The boron-containing moiety is known for its role in modifying enzyme activities and influencing cellular signaling pathways. Specifically, the dioxaborolane structure may facilitate interactions with nucleophiles in biological systems.

Anticancer Properties

Research has indicated that compounds containing boron can exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance:

- Case Study : A study demonstrated that similar boron compounds could inhibit the activity of protein kinases involved in cancer progression. This inhibition leads to reduced cell proliferation in various cancer cell lines .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties:

- Research Findings : In vitro tests showed that derivatives of boron-containing compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis .

Neuroprotective Effects

There is emerging evidence that boron compounds may provide neuroprotective benefits:

- Case Study : A study involving animal models indicated that certain boron derivatives could protect against neurodegenerative diseases by modulating oxidative stress and inflammation pathways .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.